molecular formula C10H9IN2O2 B7937927 1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B7937927
M. Wt: 316.09 g/mol
InChI Key: UDCXFESTKZVVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines It is characterized by the presence of an iodophenyl group attached to the dihydropyrimidine ring

Preparation Methods

The synthesis of 1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and ethyl acetoacetate.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the dihydropyrimidine ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The dihydropyrimidine ring can be oxidized or reduced under appropriate conditions to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione: This compound has a similar structure but with the iodine atom at the para position, which may result in different chemical and biological properties.

    1-(3-Bromophenyl)dihydropyrimidine-2,4(1H,3H)-dione:

    1-(3-Chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a chlorine atom instead of iodine can also influence the compound’s properties and uses.

Properties

IUPAC Name

1-(3-iodophenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(14)12-10(13)15/h1-3,6H,4-5H2,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXFESTKZVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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